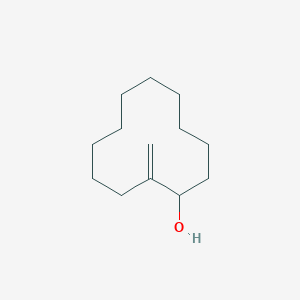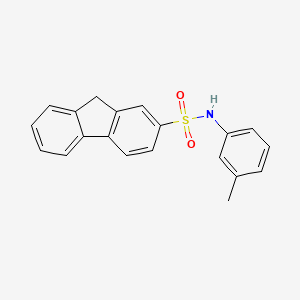![molecular formula C18H23N3O5 B13992372 Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate CAS No. 76311-21-2](/img/structure/B13992372.png)
Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester (9CI) is a complex organic compound with the molecular formula C18H23N3O5 and a molecular weight of 361.39 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in various chemical and biological applications.
Méthodes De Préparation
The synthesis of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves multiple steps. One common method includes the esterification of N-acetyl-L-phenylalanine using methanol in the presence of Mukaiyama’s reagent . This reaction typically occurs under mild conditions and yields the desired methyl ester. Industrial production methods may involve similar esterification processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
Mécanisme D'action
The mechanism of action of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester is unique due to its specific structural features and functional groups. Similar compounds include:
N-acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
L-phenylalanine methyl ester: A simpler ester derivative of L-phenylalanine, used in various chemical reactions.
N-acetyl-4-nitrophenylalanine: A nitro-substituted analog, used in biochemical studies.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester.
Propriétés
Numéro CAS |
76311-21-2 |
|---|---|
Formule moléculaire |
C18H23N3O5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)17(24)19-10-16(23)21-14-7-5-13(6-8-14)9-15(18(25)26-4)20-12(3)22/h5-8,15H,1,9-10H2,2-4H3,(H,19,24)(H,20,22)(H,21,23) |
Clé InChI |
FZZDJDXQTPXZIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)



![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)


![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)

![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
